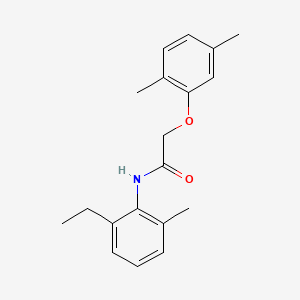![molecular formula C14H21N3O B5699322 N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPHP, is a chemical compound that has been studied for its potential use in scientific research. MPHP is a synthetic compound that belongs to the class of piperazine derivatives. In recent years, there has been an increasing interest in MPHP due to its potential as a research tool in various fields of study.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it increases the levels of dopamine in the brain, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rodents, which suggests that it has a stimulant effect. N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments include its relatively simple synthesis method and its potential as a research tool in various fields of study. However, there are also limitations to its use, such as the potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide. One area of interest is in the study of its potential as a treatment for certain neurological disorders, such as Parkinson's disease. Another area of interest is in the development of new drugs based on the structure of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide, which could have potential therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide and its potential effects on the brain and behavior.
Conclusion
In conclusion, N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method is relatively simple, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use, such as the potential for abuse and the lack of long-term safety data, there are also many potential future directions for research involving N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide.
Métodos De Síntesis
The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide involves the reaction of 4-methylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide. The synthesis of N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use in various fields of scientific research. It has been found to have an affinity for certain receptors in the brain, which makes it useful in studying the mechanisms of certain neurological disorders. N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide has also been studied for its potential use in drug discovery, as it has been shown to have activity against certain cancer cell lines.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-14(18)15-12-6-4-5-7-13(12)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISINLRBNRGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)
![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)
